molecular formula C15H17NO2S B13067882 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B13067882
M. Wt: 275.4 g/mol
InChI Key: LRDRFCDJPIWFKO-DHDCSXOGSA-N
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Description

2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 4-butylphenyl group and an oxoethylidene moiety. Thiazolidinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

(2Z)-2-[2-(4-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H17NO2S/c1-2-3-4-11-5-7-12(8-6-11)13(17)9-15-16-14(18)10-19-15/h5-9H,2-4,10H2,1H3,(H,16,18)/b15-9-

InChI Key

LRDRFCDJPIWFKO-DHDCSXOGSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)C(=O)/C=C\2/NC(=O)CS2

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one exhibit significant activity against various bacterial strains. A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antidiabetic Properties : Thiazolidinones are also recognized for their role in diabetes management. They enhance insulin sensitivity and may help in glycemic control. Investigations into related compounds have shown promising results in lowering blood glucose levels and improving lipid profiles in diabetic models .

Materials Science

Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices can improve resistance to degradation under thermal stress, making it suitable for applications in packaging and coatings .

Cosmetic Formulations

Skin Care Products : The compound's potential as a moisturizing agent has been explored in cosmetic formulations. Its ability to enhance skin hydration and barrier function makes it a valuable ingredient in creams and lotions. Studies have shown that formulations containing thiazolidinones can improve skin elasticity and reduce transepidermal water loss .

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various thiazolidinone derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Case Study 2: Cosmetic Applications

In a recent investigation focused on skin hydration, researchers formulated a cream incorporating this compound. Clinical trials demonstrated that participants using the cream experienced significant improvements in skin moisture levels compared to a placebo group, highlighting its effectiveness as a cosmetic ingredient .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiazolidinone derivatives differ primarily in substituents on the phenyl ring, the presence of oxo/thioxo groups, and additional heterocyclic moieties. Below is a comparative analysis:

Compound Name Substituents/R-Groups Key Features Melting Point (°C) Bioactivity Reference
2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one 4-butylphenyl, oxoethylidene Lipophilic due to butyl chain; potential for membrane permeability Not reported Unknown (structural analogs show antimicrobial activity)
2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazolidin-4-one 2,4-dimethoxyphenylamino Electron-rich aromatic system; synthesized via carbethoxymethylthio intermediates 80% yield (synthesis) Antifungal/antibacterial (common in amino-substituted thiazolidinones)
3-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one 4-methylphenyl, thioxo Thioxo group enhances electrophilicity; crystallized from ethanol Not reported Higher reactivity in nucleophilic substitutions
5-(Furan-2-ylmethylidene)-3-[4-(propan-2-yl)phenyl]-...-1,3-thiazolidin-4-one Furan, trichloronitropropene, isopropylphenyl Bulky substituents; nitro groups enhance bioactivity 228–229 Anticancer and antimicrobial (due to nitro and halogen groups)
(2Z,5Z)-2-[(2-chlorophenyl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-... Chlorophenyl, methoxybenzylidene Planar structure with conjugated double bonds; hydrogen-bonding capability Not reported Probable kinase inhibition (based on docking studies)

Key Observations :

  • In contrast, nitro or halogenated derivatives (e.g., ) exhibit higher antimicrobial potency due to electrophilic reactivity .
  • Oxo vs. Thioxo : Thioxo derivatives (e.g., ) show greater reactivity in nucleophilic additions compared to oxo analogs, influencing their mechanism of action in biological systems.
  • Crystallography : Structural confirmation via X-ray diffraction (e.g., ) is common, with software like SHELX and ORTEP-3 frequently employed for analysis.

Biological Activity

2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one, also known by its CAS number 750607-42-2, is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone ring, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H17NO2S
  • Molecular Weight : 275.37 g/mol
  • CAS Number : 750607-42-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review published in 2021 noted that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades like PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogens. A study indicated that thiazolidinone derivatives possess activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this one demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidinone ring can enhance these effects .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the thiazolidinone ring can enhance or diminish biological potency. For example, the presence of bulky substituents like butyl groups has been linked to improved anticancer and antimicrobial activities .

Substituent PositionEffect on Activity
4-position (Butyl)Increased anticancer activity
2-position (Oxide)Enhanced antimicrobial properties

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives in vitro against breast cancer cell lines (MCF-7). The results showed that compounds with a butyl group exhibited IC50 values significantly lower than those without this substituent, indicating enhanced cytotoxicity .
  • Antimicrobial Testing : In another study, derivatives were tested against clinical isolates of E. coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Anti-inflammatory Mechanism : Research involving animal models showed that administration of thiazolidinone derivatives led to a marked decrease in paw edema in carrageenan-induced inflammation models, suggesting effective anti-inflammatory action .

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